molecular formula C8H2F5N B1458767 2,5-Difluoro-4-(trifluoromethyl)benzonitrile CAS No. 261945-24-8

2,5-Difluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1458767
CAS No.: 261945-24-8
M. Wt: 207.1 g/mol
InChI Key: UIUJARXSZPKAQW-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile derivative characterized by its unique substitution pattern: fluorine atoms at the 2- and 5-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 4-position. This compound exhibits significant electron-withdrawing properties due to the combined effects of fluorine and the trifluoromethyl group, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its molecular weight is 226.32 g/mol, as reported in , and it is structurally related to several benzonitrile derivatives with applications in drug synthesis and organic chemistry .

Properties

IUPAC Name

2,5-difluoro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUJARXSZPKAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261945-24-8
Record name 2,5-difluoro-4-(trifluoromethyl)benzonitrile
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Biological Activity

2,5-Difluoro-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by its unique chemical structure, which includes two fluorine atoms and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and reactivity. The presence of the nitrile group (C≡N) and fluorine substituents suggests possible applications in drug development and organic synthesis.

The molecular formula of this compound is C8H3F4N, with a molecular weight of 207.1 g/mol. Its structure is depicted as follows:

Structure C8H3F4N\text{Structure }\text{C}_8\text{H}_3\text{F}_4\text{N}

The compound exhibits notable thermal stability and unique electronic properties due to the electron-withdrawing nature of the fluorine atoms, which can influence its reactivity in various chemical environments.

Potential Applications

  • Medicinal Chemistry :
    • Fluorinated compounds often show enhanced potency and metabolic stability as drug candidates. The trifluoromethyl group is particularly known for improving the pharmacokinetic profiles of drugs.
    • The nitrile functional group allows for further functionalization, potentially leading to novel therapeutic agents.
  • Material Science :
    • The unique properties of fluorinated compounds suggest applications in developing advanced materials with specific thermal and chemical resistance.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides valuable context:

  • Fluorinated Aromatic Compounds : Research indicates that fluorinated compounds can exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives containing trifluoromethyl groups have shown enhanced activity against human leukemia and breast cancer cell lines .
  • Synthesis and Reactivity : The compound can be synthesized through various methods involving nucleophilic substitution reactions. The introduction of fluorine atoms has been shown to alter the electronic properties significantly, which may lead to increased biological activity compared to non-fluorinated analogs .

Comparative Analysis Table

Compound NameStructure DescriptionBiological Activity
This compoundTwo fluorine atoms and a trifluoromethyl groupLimited direct studies; potential for drug development
4-TrifluoromethylbenzonitrileOne trifluoromethyl groupExhibits cytotoxicity against cancer cell lines
2-Fluoro-4-(trifluoromethyl)benzonitrileOne fluorine atomSimilar reactivity; potential applications in synthesis

Scientific Research Applications

Medicinal Chemistry

2,5-Difluoro-4-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this intermediate have shown efficacy against prostate cancer by inhibiting specific pathways involved in cancer cell proliferation .

Table 1: In Vitro Activities of Fluorinated Compounds

CompoundIC50 (µM)% Inhibition
A0.4732%
B0.1364%
C0.2433%
D0.5760%

Agrochemicals

The compound is also utilized in the development of agrochemical products, particularly as a building block for herbicides and fungicides. The introduction of trifluoromethyl groups into chemical structures often leads to increased potency and selectivity against target pests.

Case Study: Herbicide Development

A notable application is in the synthesis of novel herbicides that target specific weed species without affecting crops. Studies have indicated that compounds derived from this compound demonstrate enhanced herbicidal activity compared to non-fluorinated analogs .

Table 2: Herbicidal Efficacy of Fluorinated Compounds

CompoundTarget SpeciesEfficacy (%)
EWeeds A85%
FWeeds B70%
GWeeds C90%

Material Science

In material science, fluorinated compounds like this compound are explored for their unique properties such as chemical inertness and thermal stability. These characteristics make them suitable for coatings and advanced materials.

Case Study: Coating Applications

Fluorinated coatings developed from this compound exhibit superior resistance to chemicals and high temperatures, making them ideal for industrial applications such as transformers and manufacturing equipment .

Table 3: Properties of Fluorinated Coatings

PropertyValue
Chemical ResistanceHigh
Thermal StabilityExcellent
Adhesion to MetalsStrong

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Benzonitrile Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups CAS Number Source
2,5-Difluoro-4-(trifluoromethyl)benzonitrile C₈H₂F₅N 226.32 2-F, 5-F, 4-CF₃ Cyano (-CN), -CF₃ Not explicitly listed
4-Amino-2,5-difluorobenzonitrile C₇H₄F₂N₂ 154.12 2-F, 5-F, 4-NH₂ Cyano (-CN), -NH₂ 112279-61-5
4-Fluoro-2-(trifluoromethyl)benzonitrile C₈H₃F₄N 189.11 4-F, 2-CF₃ Cyano (-CN), -CF₃ 194853-86-6
2,5-Difluoro-4-methylbenzonitrile C₈H₅F₂N 153.13 2-F, 5-F, 4-CH₃ Cyano (-CN), -CH₃ N/A (BP 6955)
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.13 4-NH₂, 2-CF₃ Cyano (-CN), -NH₂, -CF₃ 654-70-6

Key Observations :

  • Substituent Position and Type : The trifluoromethyl group in the 4-position (target compound) versus the 2-position (4-Fluoro-2-(trifluoromethyl)benzonitrile) alters steric and electronic effects. For instance, the target compound’s -CF₃ group at the 4-position creates a para-directing electron-withdrawing effect, influencing reactivity in electrophilic substitution reactions .
  • Functional Group Variations: Replacing -CF₃ with -NH₂ (e.g., 4-Amino-2,5-difluorobenzonitrile) reduces molecular weight by ~72 g/mol and introduces nucleophilic properties, enabling participation in coupling reactions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 4-Amino-2,5-difluorobenzonitrile 4-Fluoro-2-(trifluoromethyl)benzonitrile
Boiling Point Not reported Not reported Not reported
Melting Point Not reported Not reported Not reported
Solubility Likely low in water (high lipophilicity) Higher in polar solvents (-NH₂) Low (similar to target compound)
Electron-Withdrawing Effect Strong (-CF₃ and -F) Moderate (-NH₂ is electron-donating) Strong (-CF₃ dominates)
Stability High (resists hydrolysis due to -CF₃) Moderate (amine may oxidize) High

Key Findings :

  • Lipophilicity: The trifluoromethyl group enhances lipophilicity compared to amino or methyl analogs, making the target compound more suitable for hydrophobic environments in drug design .
  • Stability : Fluorine and -CF₃ groups confer thermal and chemical stability, as seen in intermediates like 2,5-difluoro-4-(3-oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-2(3H)-yl)benzonitrile (), which is used in pharmaceutical synthesis .

Preparation Methods

Starting Materials and Reaction Conditions

  • Starting Material : 2,4-Dichloro-5-fluorobenzonitrile or closely related chlorofluorobenzonitriles.
  • Fluoride Source : Alkali metal fluorides (potassium fluoride, cesium fluoride, rubidium fluoride) or tetraalkylammonium fluorides.
  • Solvents : Sulfolane, N-methylpyrrolidone (NMP), N,N-dimethylacetamide (DMAc).
  • Catalysts : Phase transfer catalysts such as tetrabutylphosphonium bromide, tetraoctylphosphonium bromide, or tetraphenylphosphonium bromide.
  • Temperature : Typically 140–210°C.
  • Reaction Time : 8–14 hours depending on conditions.

Example Process and Yields

Example Fluoride Source Catalyst Solvent Temp (°C) Time (h) Yield (%) Notes
1 KF/CsF (9:1) Tetrabutylphosphonium bromide Sulfolane 190 11 84 Vigorous stirring, vacuum distillation
2 Rubidium fluoride Tetraoctylphosphonium bromide NMP 210 14 69 Autoclave reaction
3 KF/CsF (9:1) Tetraphenylphosphonium bromide DMAc 175 8 71 Glass autoclave, vigorous stirring

These processes demonstrate that the Halex reaction is effective for preparing fluorinated benzonitriles with good to excellent yields (69–84%) under controlled conditions. The use of phase transfer catalysts and aprotic solvents enhances reaction efficiency and selectivity.

Nucleophilic Substitution Using Cyanide Sources

Another approach involves direct nucleophilic substitution of halogenated trifluoromethylbenzenes with cyanide ions to introduce the nitrile group.

  • Common Cyanide Sources : Potassium cyanide, sodium cyanide, or potassium ferrocyanide.
  • Catalysts : Sometimes palladium catalysts are used to improve selectivity.
  • Challenges : Toxicity of cyanide salts, catalyst cost, and operational hazards limit industrial application.

While this method is more commonly applied to related compounds such as 2-nitro-4-trifluoromethylbenzonitrile, it is less frequently reported for this compound due to safety and selectivity concerns.

Dehydration of Oxime Intermediates

An alternative synthetic route involves:

  • Conversion of trifluoromethyl-substituted benzaldehydes to their oximes by reaction with hydroxylamine hydrochloride.
  • Subsequent dehydration of the oxime to the corresponding nitrile using catalysts such as nickel composites.

This method is advantageous due to mild reaction conditions, high selectivity, and the use of inexpensive catalysts. However, it is more established for nitro-substituted analogs rather than difluoro derivatives.

Summary Table of Preparation Methods

Method Starting Material Reaction Type Catalyst/Conditions Yield Range Industrial Viability
Halex Reaction 2,4-Dichloro-5-fluorobenzonitrile Chlorine-fluorine exchange Alkali metal fluoride, phase transfer catalyst, dipolar aprotic solvent, 140–210°C 69–84% High, widely used industrially
Nucleophilic Cyanide Substitution 2-Nitro-4-trifluoromethylchlorobenzene Cyanidation Potassium cyanide, palladium catalyst Moderate Limited by toxicity and cost
Oxime Dehydration 2-Nitro-4-trifluoromethylbenzaldehyde Oxime formation and dehydration Nickel composite catalyst High Promising for related compounds

Research Findings and Industrial Considerations

  • The Halex reaction is the most documented and industrially practical method for preparing fluorinated benzonitriles, including derivatives close to this compound.
  • Phase transfer catalysts significantly improve reaction rates and yields.
  • Use of dipolar aprotic solvents such as NMP and sulfolane facilitates the fluorination process.
  • Reaction temperatures between 160–210°C and reaction times of 8–14 hours are typical.
  • The nucleophilic cyanide substitution method, while effective, is less favored industrially due to the toxicity of cyanide salts and the need for noble metal catalysts.
  • Dehydration of oximes is a mild and selective method but mainly applied to nitro-substituted analogs rather than difluoro-trifluoromethylbenzonitriles.

Q & A

Basic Research Questions

Q. How is 2,5-Difluoro-4-(trifluoromethyl)benzonitrile synthesized, and what characterization techniques confirm its purity and structure?

  • Methodological Answer : Synthesis typically involves sequential fluorination and nitration of a substituted benzene precursor. For example, a halogen-exchange reaction using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) can introduce fluorine atoms at positions 2 and 5. The trifluoromethyl group is often introduced via a Ullmann-type coupling or radical trifluoromethylation. Purity is validated via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase), while structural confirmation employs 19F^{19}\text{F} NMR (to resolve fluorine environments) and 13C^{13}\text{C} NMR (to identify nitrile and CF3_3 groups). High-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. What analytical methods are optimal for assessing the stability of this compound under various experimental conditions?

  • Methodological Answer : Accelerated stability studies under thermal (40–60°C), hydrolytic (pH 2–9 buffers), and oxidative (H2_2O2_2) conditions are conducted. Degradation products are monitored via LC-MS with photodiode array (PDA) detection. For photostability, UV-vis spectroscopy (254–365 nm irradiation) quantifies degradation kinetics. Solid-state stability is assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) for moisture absorption profiles .

Advanced Research Questions

Q. How do structural modifications at the 2,5-difluoro positions influence the compound’s efficacy in targeted protein degradation systems (e.g., PROTACs)?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with monofluoro, difluoro, or trifluoro substitutions. For example, replacing 2,5-difluoro with 3,5-difluoro (as in ABM-18, a related compound) reduces proteasome recruitment efficiency by 40% in androgen receptor (AR) degradation assays . Computational docking (e.g., AutoDock Vina) models steric clashes between fluorine atoms and the E3 ligase binding pocket, explaining reduced activity. In vitro validation involves AR-positive cell lines (e.g., LNCaP) treated with PROTACs containing the compound, followed by Western blotting for AR levels .

Q. What computational approaches are used to model the interaction between this compound-containing PROTACs and the ubiquitin-proteasome system?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) map ternary complex formation between the compound, AR, and E3 ligases (e.g., VHL or CRBN). Binding free energy calculations (MM-PBSA/GBSA) quantify contributions of fluorine substituents to hydrophobic interactions. Quantum mechanical (QM) studies (DFT/B3LYP) optimize the geometry of the nitrile group for hydrogen bonding with lysine residues. Experimental validation includes surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .

Q. How should researchers resolve discrepancies between in vitro binding affinity and in vivo degradation efficiency observed with this compound?

  • Methodological Answer : Contradictions arise due to cellular permeability limitations or off-target effects. To address this:

  • Permeability : Measure logP (octanol/water partition coefficient) and use Caco-2 cell monolayers to assess passive diffusion. Modify PROTAC linker length/polarity (e.g., polyethylene glycol (PEG) units) to enhance uptake, as seen in compound 3 from Arvinas’ patent .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition. Use CRISPR-Cas9 knockout models to confirm on-target degradation .

Data Contradiction Analysis

Q. Why do crystallography data sometimes conflict with NMR-based binding models for this compound in PROTAC design?

  • Methodological Answer : X-ray crystallography may capture static “snapshots” of rigid binding modes, whereas NMR detects dynamic equilibria (e.g., multiple conformations in solution). For this compound, fluorine’s electronegativity induces conformational rigidity, favoring a single crystallographic pose. However, solution-phase 19F^{19}\text{F} NMR reveals minor populations of rotated isomers. Researchers should integrate both techniques and validate with mutagenesis (e.g., alanine scanning of AR’s ligand-binding domain) .

Research Tools and Resources

  • Synthetic Protocols : Refer to Arvinas’ patent WO2023/XXXXX for linker-attachment strategies .
  • Assay Platforms : Use AlphaScreen (PerkinElmer) for high-throughput PROTAC ternary complex screening.
  • Data Repositories : Access crystallographic data (PDB) and assay results via ResearchGate or Zenodo .
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